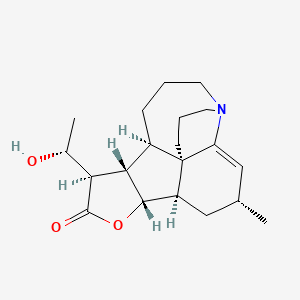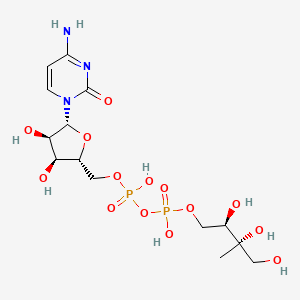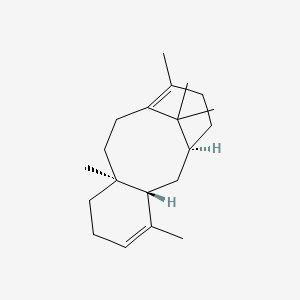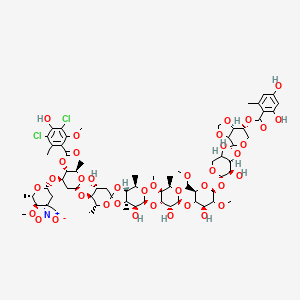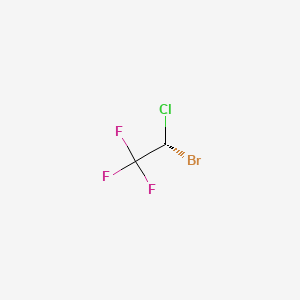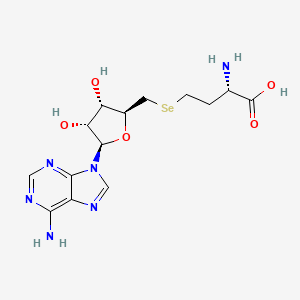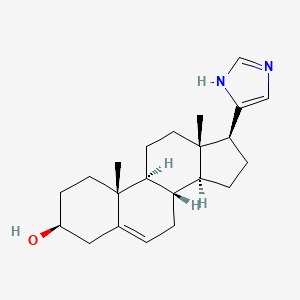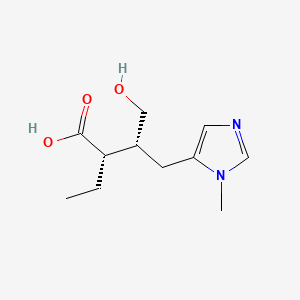
2-Phenylglutaric anhydride
Overview
Description
2-Phenylglutaric anhydride, also known as this compound, is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proton Magnetic Resonance Spectroscopy
2-Phenylglutaric anhydride has been analyzed using 220 MHz proton magnetic resonance (pmr) spectroscopy. This analysis revealed temperature-dependent spectral parameters, indicating ring inversion and a preference for the molecule to exist in a form with equatorially substituted phenyl groups. The interactions of this compound with benzene as a solvent were also examined, which is significant for understanding its chemical behavior in various environments (Ladd & Jones, 1969).
Enzymatic Desymmetrization and Condensation Reactions
The compound has been utilized in enzymatic desymmetrization of 3-phenylglutaric anhydrides combined with multicomponent condensation reactions. This innovative method involves enzymatic monoesterification of glutaric anhydrides, followed by their use as substrates in Ugi and Passerini condensations. These processes were combined into two-step, one-pot processes, demonstrating the compound's utility in complex organic synthesis (Ostaszewski et al., 2003).
Study of Solid Enols of Anhydrides
This compound played a role in the study of the first solid enols of anhydrides. The research focused on the reaction of beta-methylglutaconic anhydride with various reagents, leading to the production of solid enols. This study, including X-ray crystallography and NMR spectroscopy, helped in understanding the structure, properties, and equilibria of these anhydrides, which are crucial in organic chemistry (Song et al., 2007).
Conformational Analysis
Studies on this compound included conformational analysis using dipole moments and Proton Magnetic Resonance (PMR) spectra. These analyses provided insights into the conformational properties of the anhydride ring and its side-chain, which are essential for predicting its reactivity and interaction with other molecules (Koer & Altona, 2010).
Chiral Peptidomimetics Synthesis
This compound was used in synthesizing chiral peptidomimetics, combining enzymatic desymmetrization with a Ugi multi-component reaction. This approach efficiently produces chiral peptidomimetics, important in drug development and biochemistry (Fryszkowska et al., 2005).
Mechanism of Action
Target of Action
2-Phenylglutaric anhydride is primarily used in the preparation of peptides containing modified amino acids as GLP-1R and GIPR modulators . GLP-1R (Glucagon-like peptide-1 receptor) and GIPR (Gastric inhibitory polypeptide receptor) are important targets in the treatment of type 2 diabetes and obesity.
Biochemical Analysis
Biochemical Properties
2-Phenylglutaric anhydride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that can be used in various biochemical assays. These interactions are primarily driven by the compound’s ability to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter the protein’s function and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit or activate specific kinases, which are enzymes that play a crucial role in signal transduction. This can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate access and thus blocking their catalytic activity. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be hydrolyzed to form 2-phenylglutaric acid, which can then enter the tricarboxylic acid (TCA) cycle. This conversion is mediated by enzymes such as esterases and hydrolases, which play a crucial role in the compound’s metabolism. The presence of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. These targeting signals are often encoded in the protein sequences that interact with this compound, ensuring its precise localization within the cell .
Properties
IUPAC Name |
3-phenyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRNSAYSSEIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871001 | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-96-8 | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2959-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylglutaric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of 2-phenylglutaric anhydride on maize?
A1: Research indicates that this compound exhibits significant phytotoxicity to maize. [] When applied as a seed dressing, it inhibited the germination of two maize hybrids, DeKalb XL72AA and DeKalb XL67. [] This suggests potential herbicidal activity, although the exact mechanism of action is not elaborated upon in the provided research.
Q2: Does the structure of this compound offer any clues about its activity?
A2: While not directly stated for this compound, the research highlights the importance of specific structural features for the protective activity of naphthalic anhydride analogues against herbicide damage in maize. [] The presence of a dicarboxylic anhydride group and at least one aromatic ring directly attached to the anhydride seem to be crucial for this protective effect. [] this compound possesses both of these structural elements, yet it demonstrates phytotoxicity instead of protection. This contrast suggests that subtle structural variations can lead to significant differences in biological activity. Further investigation is needed to understand the specific structural features contributing to this compound's phytotoxicity.
Q3: Are there any spectroscopic studies available for this compound?
A3: Yes, one of the research papers focuses on the analysis of the 220 MHz proton magnetic resonance spectrum of this compound. [] While the abstract doesn't detail the findings, this suggests that spectroscopic techniques have been employed to characterize this compound. This type of analysis can provide valuable information about the structure and conformation of the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


